molecular formula C11H9N5 B2536032 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 946385-33-7

6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B2536032
CAS No.: 946385-33-7
M. Wt: 211.228
InChI Key: VVXURMFOCVXBHS-UHFFFAOYSA-N
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Description

6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core with a pyridin-2-yl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable diketone or aldehyde, followed by cyclization to form the pyrazolo[3,4-b]pyridine core. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or dimethylformamide, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for the commercial production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(pyridin-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to its specific structural features that confer distinct biological activities. Its pyrazolo[3,4-b]pyridine core and pyridin-2-yl substituent provide a versatile scaffold for the development of new therapeutic agents and materials .

Properties

IUPAC Name

6-pyridin-2-yl-2H-pyrazolo[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-10-7-4-5-9(14-11(7)16-15-10)8-3-1-2-6-13-8/h1-6H,(H3,12,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXURMFOCVXBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=NNC(=C3C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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